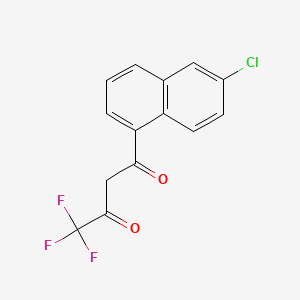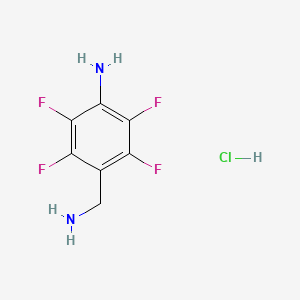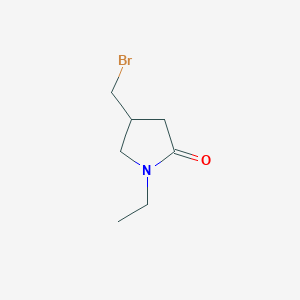
4-(Bromomethyl)-1-ethylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-1-ethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a bromomethyl group attached to the nitrogen atom of the pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one typically involves the bromination of 1-ethylpyrrolidin-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing side reactions and optimizing the overall efficiency of the process .
化学反应分析
Types of Reactions
4-(Bromomethyl)-1-ethylpyrrolidin-2-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is 1-ethylpyrrolidin-2-one.
科学研究应用
4-(Bromomethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Materials Science: It is utilized in the synthesis of polymers and advanced materials with specific electronic properties.
作用机制
The mechanism of action of 4-(Bromomethyl)-1-ethylpyrrolidin-2-one involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. This property is exploited in medicinal chemistry to design drugs that can interact with specific molecular targets, such as enzymes or receptors .
相似化合物的比较
Similar Compounds
- 4-(Chloromethyl)-1-ethylpyrrolidin-2-one
- 4-(Iodomethyl)-1-ethylpyrrolidin-2-one
- 4-(Hydroxymethyl)-1-ethylpyrrolidin-2-one
Uniqueness
4-(Bromomethyl)-1-ethylpyrrolidin-2-one is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions .
属性
分子式 |
C7H12BrNO |
|---|---|
分子量 |
206.08 g/mol |
IUPAC 名称 |
4-(bromomethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12BrNO/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5H2,1H3 |
InChI 键 |
KRLNXSMTHLJYCC-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(CC1=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)
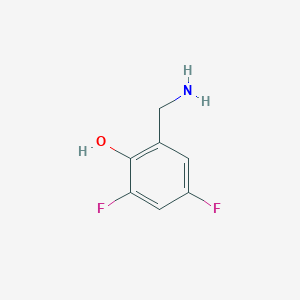
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
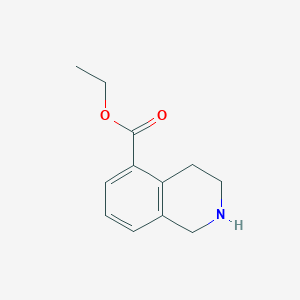

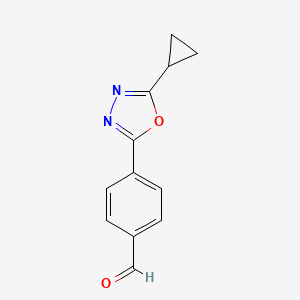

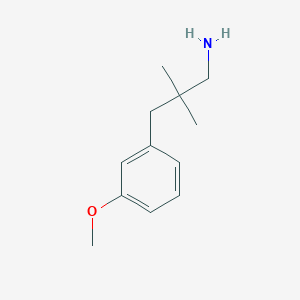
![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)


